molecular formula C25H20N4O3S3 B2737281 N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 394227-87-3

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B2737281
CAS No.: 394227-87-3
M. Wt: 520.64
InChI Key: WSEZXUJMZMGRAP-UHFFFAOYSA-N
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Description

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline and thiazole moiety, which are known for their diverse biological activities. The presence of these functional groups makes it a valuable candidate for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and thiazole intermediates, followed by their coupling through sulfonylation and amidation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

Mechanism of Action

The mechanism of action of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The quinoline and thiazole moieties can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The sulfonyl and benzamide groups enhance the compound’s binding affinity and specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide apart is its unique combination of quinoline, thiazole, sulfonyl, and benzamide groups. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various research applications .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S3/c1-15-26-22-21(33-15)13-12-19-23(22)34-25(27-19)28-24(30)17-8-10-18(11-9-17)35(31,32)29-14-4-6-16-5-2-3-7-20(16)29/h2-3,5,7-13H,4,6,14H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEZXUJMZMGRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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